molecular formula C11H6N4O3 B11037897 5-(1,3-Benzodioxol-5-yl)[1,2,5]oxadiazolo[3,4-b]pyrazine

5-(1,3-Benzodioxol-5-yl)[1,2,5]oxadiazolo[3,4-b]pyrazine

Cat. No.: B11037897
M. Wt: 242.19 g/mol
InChI Key: UOSMWEKHPVZTCI-UHFFFAOYSA-N
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Description

    Reactants: Intermediate oxadiazolo-pyrazine, 1,3-benzodioxole derivative

    Conditions: Coupling reactions, often using palladium-catalyzed cross-coupling techniques.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,3-Benzodioxol-5-yl)[1,2,5]oxadiazolo[3,4-b]pyrazine typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of 3,4-diaminofurazan with oxalic acid to form the oxadiazolo-pyrazine core . This intermediate is then subjected to further reactions to introduce the benzodioxole moiety.

  • Cyclization Reaction

      Reactants: 3,4-diaminofurazan, oxalic acid

      Conditions: Amide condensation reaction, typically under reflux conditions in a suitable solvent such as ethanol or acetic acid.

Chemical Reactions Analysis

Types of Reactions

5-(1,3-Benzodioxol-5-yl)[1,2,5]oxadiazolo[3,4-b]pyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into reduced forms with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 5-(1,3-Benzodioxol-5-yl)[1,2,5]oxadiazolo[3,4-b]pyrazine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, this compound has shown potential as an anticancer agent. Studies have demonstrated its ability to inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest .

Medicine

In medicinal chemistry, this compound is being investigated for its potential therapeutic applications. It has been identified as a promising candidate for the treatment of diseases such as non-alcoholic fatty liver disease due to its mitochondrial uncoupling properties .

Industry

Industrially, this compound can be used in the development of new materials with specific electronic or optical properties, making it valuable in the fields of materials science and nanotechnology.

Comparison with Similar Compounds

Similar Compounds

    1,3-Benzodioxole Derivatives: Compounds such as piperonyl butoxide share the benzodioxole moiety and are used as insecticide synergists.

    Oxadiazole Derivatives: Compounds like 1,3,4-oxadiazole are known for their antimicrobial and anticancer properties.

    Pyrazine Derivatives: Compounds such as pyrazinamide are used as antitubercular agents.

Uniqueness

5-(1,3-Benzodioxol-5-yl)[1,2,5]oxadiazolo[3,4-b]pyrazine is unique due to its fused ring system, which combines the properties of benzodioxole, oxadiazole, and pyrazine

Properties

Molecular Formula

C11H6N4O3

Molecular Weight

242.19 g/mol

IUPAC Name

5-(1,3-benzodioxol-5-yl)-[1,2,5]oxadiazolo[3,4-b]pyrazine

InChI

InChI=1S/C11H6N4O3/c1-2-8-9(17-5-16-8)3-6(1)7-4-12-10-11(13-7)15-18-14-10/h1-4H,5H2

InChI Key

UOSMWEKHPVZTCI-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NC4=NON=C4N=C3

Origin of Product

United States

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